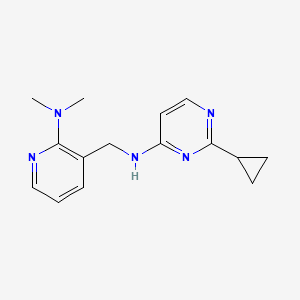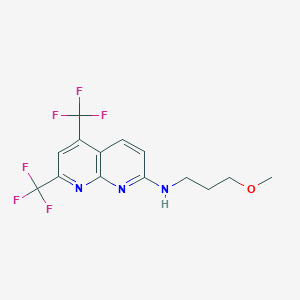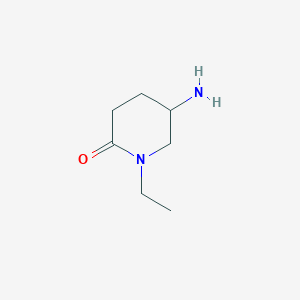![molecular formula C13H14N2O2 B2872672 [3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1273555-20-6](/img/structure/B2872672.png)
[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . This interaction results in changes at the molecular level, which can lead to the observed biological activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds.
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities . These activities are the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid. For instance, the production of similar compounds, such as Indole-3-Acetic Acid (IAA), by certain microorganisms has been shown to be influenced by factors such as the medium formulation, the physiological state of the cells, and the timing of induction . These factors can potentially influence the action of this compound as well.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. This reaction is catalyzed by sodium acetate at room temperature, resulting in high yields of the desired product . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means, such as IR and NMR .
Industrial Production Methods: Industrial production methods for this compound may involve scalable solvent-free reactions of corresponding hydrazine derivatives with ethyl acetoacetate . These methods are designed to be efficient and environmentally friendly, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: [3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various benzaldehydes . The reactions are typically carried out under mild conditions, such as room temperature, to ensure high yields and minimal side reactions.
Major Products Formed: The major products formed from these reactions include various pyrazole derivatives, which are known for their diverse biological activities . These derivatives can be further modified to enhance their therapeutic potential.
科学研究应用
[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology, it has been studied for its potential anticancer, antioxidant, and antimicrobial activities . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory conditions . Additionally, this compound has applications in the pharmaceutical industry as a key structural motif in drug development .
相似化合物的比较
Similar Compounds: Similar compounds to [3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid include 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole and 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide . These compounds share similar structural motifs and biological activities.
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of substituents, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-3-5-10(6-4-8)13-11(7-12(16)17)9(2)14-15-13/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKUROUAMFNIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)
![ethyl 4-({2-oxo-2H,6H,7H,8H,9H-cyclohexa[g]chromen-4-yl}methyl)piperazine-1-carboxylate](/img/structure/B2872591.png)


![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
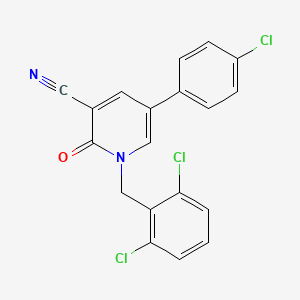
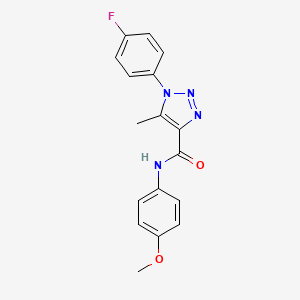
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2872604.png)

